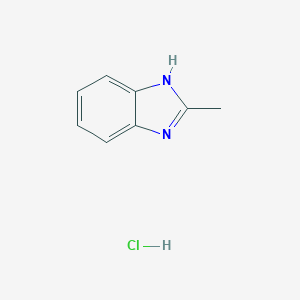

1H-Benzimidazole, 2-methyl-, monohydrochloride

Description

1H-Benzimidazole, 2-methyl-, monohydrochloride (CAS 615-15-6) is a benzimidazole derivative characterized by a methyl group at the 2-position of the benzimidazole core and a hydrochloride salt form. The molecular formula of the compound is C₈H₈N₂·HCl, with a calculated molecular weight of 168.45 g/mol (based on atomic weights: C=12, H=1, N=14, Cl=35.45). The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name |

2-methyl-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.ClH/c1-6-9-7-4-2-3-5-8(7)10-6;/h2-5H,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFYYUYQBPMMAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061847 | |

| Record name | 1H-Benzimidazole, 2-methyl-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1653-75-4 | |

| Record name | 1H-Benzimidazole, 2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1653-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole, 2-methyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001653754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole, 2-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benzimidazole, 2-methyl-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbenzimidazole monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of o-Phenylenediamine Derivatives

The most common route involves the cyclization of o-phenylenediamine derivatives with suitable aldehydes or carboxylic acids. For the specific compound , the synthesis often employs methyl-substituted precursors, such as 2-methyl-1H-benzimidazole derivatives, which are subsequently converted to the hydrochloride salt.

Synthesis of 2-Methylbenzimidazole

Method:

A typical synthesis involves the condensation of o-phenylenediamine with formic acid or methyl formate, followed by cyclization under acidic conditions. For example:

- Reaction: o-Phenylenediamine + methyl formate → 2-methylbenzimidazole

- Conditions: Reflux in acetic acid or polyphosphoric acid (PPA) at elevated temperatures (~150°C).

- High selectivity and yields (up to 85%)

- Mild reaction conditions

- Use of corrosive acids and organic solvents

Direct Methylation of Benzimidazole

Another approach involves methylation of the parent benzimidazole:

- Reaction: Benzimidazole + methylating agent (e.g., methyl iodide or dimethyl sulfate)

- Conditions: Reflux in polar aprotic solvents like DMF or acetone with base (e.g., K₂CO₃).

Note:

This method is often used to introduce the methyl group at the 2-position selectively.

Modern and Green Synthesis Strategies

Use of Environmentally Friendly Reagents

Recent literature emphasizes greener synthesis routes:

| Method | Reagents | Solvent | Yield | Remarks |

|---|---|---|---|---|

| A | o-Phenylenediamine + methylating agents | Water or ethanol | 75-85% | Catalyzed by recyclable ionic liquids or benign catalysts |

| B | Cyclization of N-methylated o-phenylenediamine derivatives | Aqueous medium | 70-80% | Catalyzed by ZnCl₂, SiO₂, or boric acid |

Synthesis of Monohydrochloride Salt

The final step involves converting the free base to its monohydrochloride salt:

- Reaction: 2-methylbenzimidazole + HCl (gas or aqueous) → 1H-Benzimidazole, 2-methyl-, monohydrochloride

- Conditions: Reflux in ethanol or methanol with HCl gas or HCl solution.

This method ensures high purity and stability of the salt form, suitable for pharmaceutical applications.

Specific Research Findings and Data

High-Yield Synthesis via Polyphosphoric Acid (PPA)

A notable method reported involves cyclization in polyphosphoric acid:

o-Phenylenediamine + methylating agent → cyclization in PPA at 150°C → 2-methylbenzimidazole (Yield: 85%) → HCl treatment → monohydrochloride salt

This approach offers high yield, operational simplicity, and minimal by-products.

Catalytic Methods

Catalysts such as ZnCl₂, SiO₂, and boric acid have been employed to facilitate cyclization under milder conditions, reducing energy consumption and environmental impact.

| Catalyst | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| ZnCl₂ | 130-150°C, aqueous medium | 70-80% | |

| SiO₂ | Reflux in ethanol | 75% | |

| Boric acid | Mild heating | 65-70% |

Comparative Data Table

| Preparation Method | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Polyphosphoric acid cyclization | o-Phenylenediamine + methylating agent | PPA | 150°C | 85 | High yield, scalable |

| Catalytic cyclization | o-Phenylenediamine + methylating agent | Water/ethanol | 130-150°C | 70-80 | Environmentally friendly |

| Methylation of benzimidazole | Benzimidazole + methylating agent | DMF | Reflux | 75 | Post-synthesis methylation |

Notes on Optimization and Challenges

- Reaction Conditions: Elevated temperatures (~130-150°C) are generally required for cyclization.

- Yield Optimization: Use of catalysts like ZnCl₂ or SiO₂ can improve yields and reduce reaction time.

- Purification: Column chromatography or recrystallization from ethanol or ethyl acetate are standard.

- Environmental Considerations: Aqueous media and recyclable catalysts are preferred to minimize toxicity and waste.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole, 2-methyl-, monohydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophiles like alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: N-oxides of 1H-Benzimidazole, 2-methyl-.

Reduction: Reduced forms of the benzimidazole ring.

Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

1H-Benzimidazole, 2-methyl-, monohydrochloride is utilized in organic synthesis as:

- Building Block : It serves as a precursor for synthesizing various derivatives and complex heterocyclic compounds.

- Ligand in Coordination Chemistry : The compound can form coordination complexes with metals, enhancing its utility in catalysis and materials science.

Biology

This compound has been investigated for its biological activities:

- Antimicrobial Properties : Research indicates that derivatives of benzimidazole exhibit significant antimicrobial activity. For instance, certain benzimidazole derivatives have shown effectiveness against various bacterial strains and fungi, making them candidates for new antibiotics .

- Antiviral Activity : Benzimidazole derivatives have demonstrated antiviral properties against viruses such as enteroviruses and herpes simplex virus (HSV). For example, specific derivatives were found to inhibit viral replication effectively .

Medicine

This compound has promising applications in pharmacology:

- Anticancer Agents : The compound's mechanism involves inhibiting enzymes critical for DNA replication, positioning it as a potential anticancer drug. Several studies have reported the synthesis of benzimidazole derivatives that exhibit cytotoxic effects on cancer cell lines .

- Anti-inflammatory Effects : Some derivatives have shown notable anti-inflammatory properties comparable to standard drugs like diclofenac. For example, compounds derived from benzimidazole demonstrated significant inhibition of cyclooxygenase (COX) enzymes .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Xue et al. (2011) | Synthesized benzimidazole derivatives that inhibited enteroviruses with IC50 values ranging from 1.08 to 1.76 μg/ml | Antiviral |

| Moneer et al. (2016) | Developed benzimidazole derivatives with IC50 values of 0.0370 nM against COX-2 | Anti-inflammatory |

| Prajapat and Talesara (2016) | Reported several alkoxyphthalimide-based benzimidazole derivatives showing significant analgesic effects | Pain management |

| Saha et al. (2020) | Investigated disubstituted benzimidazole derivatives with notable analgesic properties at doses of 25 mg/kg | Pain relief |

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-methyl-, monohydrochloride involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the function of certain enzymes involved in DNA replication, leading to its potential use as an anticancer agent. The compound’s ability to interact with nucleic acids and proteins underlies its diverse biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 1H-Benzimidazole, 2-methyl-, monohydrochloride and analogous compounds:

Key Structural and Functional Insights:

Substituent Effects :

- The methyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the benzyl group in CAS 1212-48-2 increases hydrophobicity, favoring tissue penetration but reducing aqueous solubility .

- Halogenation (e.g., chlorine in CAS 62871-18-5) enhances electronegativity and binding affinity to biological targets, often improving antimicrobial potency .

Salt Forms :

- Hydrochloride salts (e.g., CAS 615-15-6, 1212-48-2) improve solubility compared to free bases, critical for oral bioavailability .

Butoxy chains (CAS 62871-18-5) extend half-life by resisting oxidative metabolism, relevant for long-acting formulations .

Synthetic Routes :

- Common methods include condensation reactions (e.g., uses AlCl₃-catalyzed steps), suggesting the target compound could be synthesized via analogous pathways with methylamine or methyl halides .

Biological Activity

1H-Benzimidazole, 2-methyl-, monohydrochloride (CAS No. 1653-75-4) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, highlighting its potential applications in medicine and pharmacology.

Chemical Structure and Properties

This compound is characterized by its benzimidazole core with a methyl group at the second position and a hydrochloride salt. Its molecular formula is . The presence of the hydrochloride enhances its solubility in aqueous environments, making it suitable for biological applications.

Antimicrobial Properties

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial activities. For instance, compounds derived from benzimidazole have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. A study reported that certain derivatives had minimum inhibitory concentrations (MIC) ranging from 12.5 to 250 μg/ml against pathogens like Salmonella typhi and Candida albicans .

| Compound | MIC (μg/ml) | Target Organism |

|---|---|---|

| 1 | 50 | S. typhi |

| 2 | 250 | C. albicans |

| 3 | 62.5 | S. typhi |

| 4 | 25 | C. albicans |

Anticancer Activity

The mechanism of action for anticancer properties involves the inhibition of specific enzymes related to DNA replication and repair. Research indicates that benzimidazole derivatives can disrupt the function of topoisomerases, which are crucial for DNA unwinding during replication. This disruption can lead to apoptosis in cancer cells .

Antiviral Effects

Benzimidazole derivatives have also been explored for their antiviral potential. A notable study highlighted their efficacy against respiratory syncytial virus (RSV), suggesting that modifications to the benzimidazole structure could enhance antiviral activity .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can bind to enzymes involved in nucleic acid metabolism, inhibiting their activity and leading to reduced cell proliferation in cancerous tissues.

- Receptor Interaction : It may also interact with specific receptors, modulating signaling pathways associated with inflammation and immune responses .

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of benzimidazole derivatives:

- Antimicrobial Study : A comprehensive evaluation showed that various benzimidazole derivatives displayed broad-spectrum antimicrobial activity, outperforming standard antibiotics in some cases .

- Anticancer Research : In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cell lines through caspase activation pathways .

- Antiviral Investigation : The antiviral efficacy against RSV was linked to structural modifications that improved binding affinity to viral proteins .

Q & A

Q. What are the established synthetic routes for 1H-Benzimidazole, 2-methyl-, monohydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization of o-phenylenediamine derivatives with appropriate carbonyl sources under acidic conditions. For example, substitution reactions at the 2-position of the benzimidazole core can introduce methyl groups, followed by hydrochloric acid treatment to form the monohydrochloride salt . Key factors include:

- Temperature control : Elevated temperatures (80–120°C) improve cyclization efficiency but may increase side products.

- Acid catalysis : HCl or H₂SO₄ facilitates protonation of intermediates, accelerating ring closure .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility, while protic solvents (e.g., ethanol) may reduce byproduct formation .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Standard characterization techniques include:

| Method | Key Parameters | Application |

|---|---|---|

| ¹H/¹³C NMR | Chemical shifts (δ 7.5–8.5 ppm for aromatic protons) | Confirm aromatic substitution patterns |

| IR Spectroscopy | Peaks at ~3400 cm⁻¹ (N–H stretch), ~1600 cm⁻¹ (C=N) | Verify imidazole ring integrity |

| HPLC | C18 column, mobile phase: MeCN/H₂O (0.1% TFA) | Assess purity (>95%) and salt form |

Q. How is the compound utilized as a building block in medicinal chemistry?

The 2-methyl group enhances steric stability, making the compound a precursor for:

- Antimicrobial agents : Functionalization at the 1-position with aryl/alkyl groups improves activity against Gram-positive bacteria .

- Kinase inhibitors : The benzimidazole core serves as a scaffold for targeting ATP-binding pockets .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) optimize the design of derivatives with enhanced bioactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties and reactivity:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps correlate with stability and interaction potential .

- Molecular docking : Simulate binding affinities to target proteins (e.g., VEGFR-2) to prioritize synthetic targets .

- Solvent effects : PCM models evaluate solvation energy, guiding solvent selection for synthesis .

Q. How can contradictory spectral data (e.g., NMR shifts vs. predicted values) be resolved?

Discrepancies often arise from:

- Tautomerism : The benzimidazole ring exists in 1H/3H tautomeric forms, altering chemical shifts. Use variable-temperature NMR to identify dominant tautomers .

- Impurity interference : LC-MS or 2D NMR (COSY, HSQC) isolates signals from byproducts (e.g., oxidation derivatives) .

- Crystallographic validation : Single-crystal X-ray diffraction (SHELX refinement) resolves ambiguities in protonation states .

Q. What strategies improve the stability of this compound in aqueous solutions?

- pH optimization : Maintain pH 3–4 to prevent deprotonation of the imidazole ring .

- Lyophilization : Freeze-drying reduces hydrolysis, preserving >90% potency for 12 months at −20°C .

- Excipient screening : Co-formulation with cyclodextrins or polyvinylpyrrolidone (PVP) enhances solubility and shelf life .

Q. How can synthetic byproducts be minimized during scale-up?

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., over-alkylation) .

- In-line analytics : Real-time FTIR or Raman monitoring adjusts reagent stoichiometry dynamically .

- Green chemistry : Replace toxic solvents (e.g., DCM) with ionic liquids or supercritical CO₂ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.